molecular formula C6H7NO2S B2989200 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid CAS No. 10284-40-9

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid

Cat. No.: B2989200
CAS No.: 10284-40-9
M. Wt: 157.19
InChI Key: AMYMJKXYQQPVKK-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Biochemical Analysis

Cellular Effects

Based on the known properties of isothiazoles, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isothiazoles are known to undergo various chemical reactions, including ring metalation and lateral metalation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

Isothiazoles are known to play a role in glucose and lipid metabolism, influencing short-chain fatty acids . This suggests that 5-Isothiazoleacetic acid, 3-methyl- may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.

Subcellular Localization

Understanding the subcellular localization of a compound can provide valuable insights into its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid typically involves the reaction of 3-methyl-1,2-thiazole with acetic acid derivatives. One common method includes the use of thiourea and ethyl alcohol under heating conditions to form the thiazole ring . Another approach involves the use of metal-free processes under flow conditions, which are atom economical and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound often involve continuous, one-pot synthesis techniques that are highly selective and efficient. These methods are designed to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1,2-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-(3-methyl-1,2-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYMJKXYQQPVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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